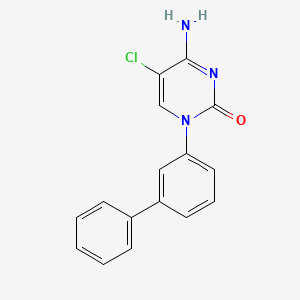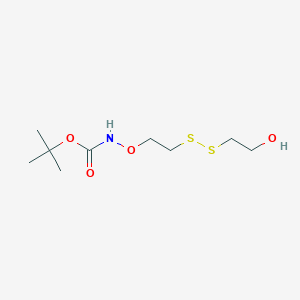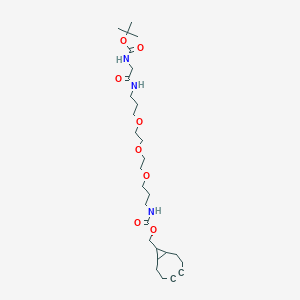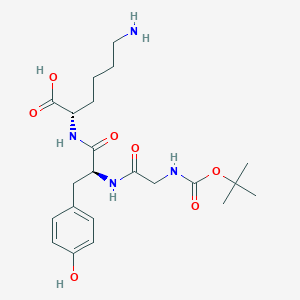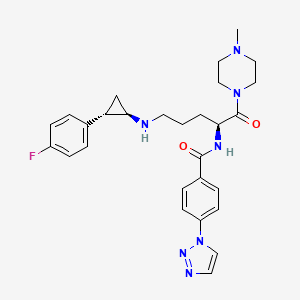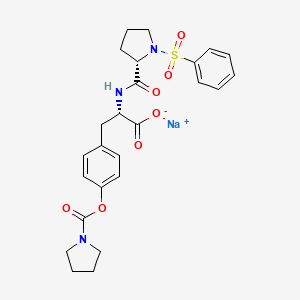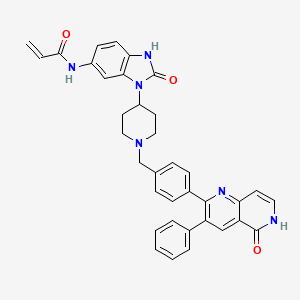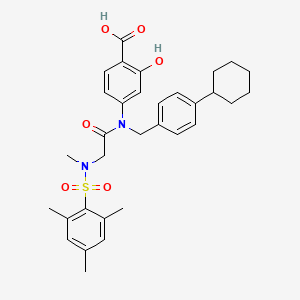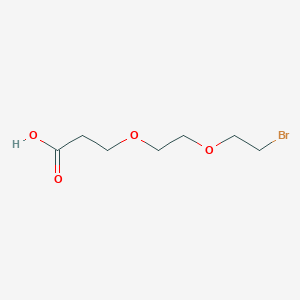
Bromo-PEG2-acid
Descripción general
Descripción
Bromo-PEG2-acid, also known as 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a heterobifunctional, PEGylated crosslinker. It features a bromo group at one end and a carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Nucleophilic Substitution: The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Esterification: Alcohols and dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Amidation: Amines and coupling agents like EDC or HATU.
Major Products:
Nucleophilic Substitution: Thiol-PEG2-acid, Amine-PEG2-acid, Alcohol-PEG2-acid.
Esterification: PEG2-acid esters.
Amidation: PEG2-acid amides.
Aplicaciones Científicas De Investigación
Bromo-PEG2-acid is widely used in various scientific research fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is incorporated into drug delivery systems and antibody-drug conjugates for targeted therapy.
Industry: It is employed in the production of functionalized materials and surface coatings.
Mecanismo De Acción
The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .
Comparación Con Compuestos Similares
- Bromo-PEG1-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG6-acid
Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .
Propiedades
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



